
L-Leucyl-L-alanine
Overview
Description
LEU-ALA, also known as leucyl-alanine, is a dipeptide composed of the amino acids leucine and alanine. It is formed by the peptide linkage between the carboxyl group of leucine and the amino group of alanine. This compound is of significant interest in biochemistry and molecular biology due to its role in protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of leucyl-alanine typically involves the coupling of leucine and alanine using a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions. The use of protecting groups is often necessary to prevent side reactions and ensure the formation of the desired dipeptide .
Industrial Production Methods
Industrial production of leucyl-alanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process is automated and allows for the efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions
Leucyl-alanine can undergo various chemical reactions, including:
Oxidation: The amino acid residues in leucyl-alanine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in leucyl-alanine.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of leucyl-alanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like DCC. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of leucyl-alanine depend on the specific reaction conditions. For example, oxidation can lead to the formation of oxidized peptides, while substitution reactions can result in the formation of modified dipeptides with different functional groups .
Scientific Research Applications
Nutritional Applications
Muscle Health and Ergogenic Effects
L-Leucyl-L-alanine plays a significant role in enhancing muscle health, particularly during exercise. Research indicates that supplementation with branched-chain amino acids (BCAAs) combined with L-alanine can improve muscle morphology and metabolic indices in animal models. A study demonstrated that a specific ratio of BCAAs to L-alanine significantly reduced muscle catabolism during exercise, leading to improved performance and muscle mass retention in rats subjected to resistance training .
Table 1: Effects of this compound on Muscle Performance
Biochemical Research
Transport Mechanisms
Research into the transport mechanisms of alanine has revealed that this compound may influence the activity of specific transporters in cells. For instance, the AlaE transporter in Escherichia coli has been shown to actively export L-alanine, which is crucial for maintaining cellular homeostasis and preventing toxic accumulation . This understanding can lead to further exploration of how dipeptides like this compound affect cellular transport processes.
Table 2: Role of Transporters in Alanine Export
Transporter Type | Function | Impact on Cell |
---|---|---|
AlaE | Exports L-alanine | Prevents toxicity |
SLC38A2 | Mediates alanine uptake | Affects tumor growth |
Therapeutic Applications
Cancer Research
Recent studies have identified a potential therapeutic role for this compound in cancer treatment. Targeting alanine transport mechanisms has been proposed as a strategy for treating pancreatic cancer. The SLC38A2 transporter is crucial for alanine uptake in pancreatic ductal adenocarcinoma cells, and its inhibition leads to significant tumor regression . This finding suggests that compounds like this compound could be leveraged in developing targeted therapies.
Case Study: Pancreatic Cancer Treatment
In a study utilizing CRISPR/Cas9 technology to knockout SLC38A2 in pancreatic cancer cell lines, researchers observed alterations in alanine flux that significantly impaired tumor growth. The results indicate that manipulating alanine metabolism could be a viable approach to cancer therapy .
Clinical Applications
Insulin Regulation
L-Alanine, a component of this compound, is known to play a role in insulin secretion regulation. Studies using nuclear magnetic resonance (NMR) have shown that L-alanine enhances glucose metabolism in pancreatic β-cells, suggesting its potential use in managing diabetes . This underscores the importance of dipeptides in metabolic regulation.
Table 3: Impact of Alanine on Insulin Secretion
Mechanism of Action
The mechanism of action of leucyl-alanine involves its interaction with specific molecular targets and pathways. In biological systems, leucyl-alanine can act as a substrate for enzymes involved in protein synthesis and degradation. It can also modulate the activity of certain signaling pathways, leading to changes in cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Leucyl-alanine can be compared with other similar dipeptides, such as:
Leucyl-glycine: Composed of leucine and glycine, this dipeptide has different structural and functional properties compared to leucyl-alanine.
Alanyl-leucine: This dipeptide has the same amino acids as leucyl-alanine but in reverse order, leading to different chemical and biological properties.
Leucyl-valine: Composed of leucine and valine, this dipeptide has distinct properties and applications compared to leucyl-alanine.
Leucyl-alanine is unique due to its specific amino acid composition and the resulting structural and functional properties. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it a valuable compound in scientific research and industrial applications.
Biological Activity
L-Leucyl-L-alanine, a dipeptide formed from the amino acids L-leucine and L-alanine, has garnered attention in various biological studies due to its potential roles in metabolism, muscle health, and regulatory mechanisms within cellular processes. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (C9H18N2O3) is composed of two essential amino acids linked by a peptide bond. This compound is relevant in metabolic pathways and serves as a metabolite in various physiological contexts .
1. Role in Muscle Metabolism
This compound plays a significant role in muscle metabolism, particularly concerning the branched-chain amino acids (BCAAs) which include leucine, isoleucine, and valine. BCAAs are crucial for protein synthesis and muscle repair. Studies have shown that supplementation with BCAAs and L-alanine can enhance exercise performance and reduce muscle fatigue. For instance:
- A study demonstrated that pre-exercise administration of L-alanine improved muscle mass and protein content in exercised rats, highlighting its cytoprotective effects during muscle damage recovery .
- The degradation rate of BCAAs is influenced by the availability of L-alanine, which serves as a nitrogen source for the synthesis of these amino acids .
2. Regulatory Mechanisms
Research indicates that L-leucine and L-alanine can modulate gene expression through their interaction with regulatory proteins. In particular, the leucine-responsive regulatory protein (Lrp) has been shown to respond to both amino acids:
- A study identified that mutations in the Lrp protein affected its response to leucine and alanine, suggesting that both amino acids share similar regulatory pathways .
- The presence of L-leucine was found to enhance the binding affinity of Lrp to DNA, thereby influencing the expression of genes involved in amino acid metabolism .
Toxicological Studies
Limited studies have assessed the toxicity of L-alanine and its derivatives. A notable dose-response toxicity study involving Wistar rats indicated no adverse effects at high dietary concentrations (up to 20% DL-alanine), suggesting a high safety margin for human consumption . The estimated no observed adverse effect level (NOAEL) for humans was calculated to be around 4500 mg/day for adults .
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
Case Study 1: Ergogenic Effects
A study investigated the ergogenic effects of BCAAs combined with L-alanine on exercise performance. Mice receiving a formulation containing BCAAs and varying concentrations of L-alanine exhibited improved muscle function and reduced fatigue compared to those receiving BCAAs alone .
Case Study 2: Gene Expression Modulation
Another study focused on how this compound influences gene expression via the Lrp pathway. Mutations in the Lrp protein altered its sensitivity to both leucine and alanine, indicating shared regulatory mechanisms between these two amino acids .
Q & A
Basic Research Questions
Q. How is L-Leucyl-L-alanine synthesized and characterized in laboratory settings?
this compound is synthesized via enzymatic coupling or solid-phase peptide synthesis. Characterization employs thin-layer chromatography (TLC) with cellulose-based plates and eluents like 1-propanol/water (80/20 v/v) to assess purity . Mass spectrometry (MS) confirms molecular identity (m/z 218.0903, C₈H₁₄N₂O₅) , while nuclear magnetic resonance (NMR) resolves structural details, including protonation states under varying pH .
Q. What enzymatic assays utilize this compound as a substrate?
this compound serves as a substrate in assays for alanine dehydrogenase and aminopeptidase activity. For example:
- Alanine dehydrogenase assays : Measure NADH oxidation at 340 nm using Bacillus subtilis enzymes, with L-alanine as a co-substrate .
- Aminopeptidase test strips : Hydrolyze L-alanine-4-nitroanilide to release 4-nitroaniline, detectable at 405 nm . These strips are used to identify microbial aminopeptidase activity .
Advanced Research Questions
Q. How does sequence isomerism (e.g., Leu-Ala vs. Ala-Leu) affect biological activity in cell culture systems?
Sequence isomers exhibit distinct solubility and stability profiles, impacting their utility in cell culture media. For example, this compound (Leu-Ala) outperforms L-alanyl-L-leucine (Ala-Leu) in CHO cell lines due to enhanced stability under physiological conditions. Experimental designs should compare isomers in parallel cultures, monitoring cell viability, metabolite consumption (e.g., glucose/glutamine), and protein expression via ELISA or Western blot .
Q. What analytical techniques resolve contradictions in this compound’s protonation behavior under varying pH?
Conflicting data on protonation states arise from method-specific sensitivities. FlowNMR titration (Scheme 4 in ) dynamically tracks pH-dependent chemical shifts (e.g., carboxyl and amino groups) with high resolution. Complementary techniques like capillary electrophoresis or isothermal titration calorimetry (ITC) validate NMR findings by quantifying dissociation constants (pKa) and binding thermodynamics .
Q. How does this compound modulate ubiquitin-mediated protein degradation pathways?
this compound inhibits ubiquitin ligases, reducing proteasomal degradation of target proteins. Methodological approaches include:
- Fluorescence assays : Monitor degradation of fluorophore-tagged substrates (e.g., GFP fusion proteins) in HEK293 cells treated with the dipeptide .
- Gene expression profiling : Use RNA-seq to identify downstream genes (e.g., IL-1β, TNF-α) regulated by this compound-induced signaling .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Sample preparation : Deproteinize matrices using acetonitrile or solid-phase extraction to reduce interference .
- Analytical methods :
- LC-MS/MS : Achieve nM sensitivity with a C18 column and electrospray ionization (ESI+) .
- TLC-MS hyphenation : Combine cellulose TLC with MALDI-TOF for rapid screening in microbial cultures .
Q. Data Contradiction Analysis
-
Antimicrobial vs. Immunomodulatory Effects : While reports antimicrobial activity against E. coli and S. aureus, other studies emphasize its role in stimulating pro-inflammatory cytokines (e.g., IL-1β). Researchers should contextualize these findings by testing the dipeptide in dual-assay systems (e.g., co-cultures of immune cells and bacteria) to disentangle direct antimicrobial effects from immune-mediated responses .
-
Stability in Media Formulations : highlights Leu-Ala’s stability in CHO media, whereas notes hydrolysis risks in aqueous buffers. To reconcile this, conduct accelerated stability studies (e.g., 40°C/75% RH) across formulations, quantifying degradation products via HPLC .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884368 | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Leucyl-alanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Leucylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7298-84-2 | |
Record name | L-Leucyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-leucyl-L-alanine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEUCYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Leucylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.